Kedarcidin chromophore

DNA cleavage sequence selectivity enediyne

Kedarcidin chromophore (CAS 143591-04-2) is the non-protein, solvent-extractable enediyne component of the chromoprotein antitumor antibiotic kedarcidin, isolated from an actinomycete strain (Streptoalloteichus sp. ATCC.

Molecular Formula C53H60ClN3O16
Molecular Weight 1030.5 g/mol
CAS No. 143591-04-2
Cat. No. B126283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKedarcidin chromophore
CAS143591-04-2
Synonymskedarcidin chromophore
Molecular FormulaC53H60ClN3O16
Molecular Weight1030.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2COC(=O)CC(C3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C
InChIInChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)32(20-31(29)46(64-8)47(38)65-9)51(62)56-34-21-42(60)66-24-40(71-43-22-36(59)45(57(6)7)26(3)68-43)28-11-10-12-41-53(73-41)30(14-13-28)19-39(70-37-16-15-33(34)55-50(37)54)49(53)72-44-23-52(5,63)48(61)27(4)69-44/h11,15-20,25-27,34,36,39-41,43-45,48-49,58-59,61,63H,21-24H2,1-9H3,(H,56,62)/b28-11+/t26-,27-,34+,36-,39-,40+,41-,43-,44-,45+,48-,49+,52+,53+/m0/s1
InChIKeyRSXFZXJOBQZOOM-INBIVCPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kedarcidin Chromophore (CAS 143591-04-2): A Structurally Distinct Nine-Membered Enediyne for Research Procurement


Kedarcidin chromophore (CAS 143591-04-2) is the non-protein, solvent-extractable enediyne component of the chromoprotein antitumor antibiotic kedarcidin, isolated from an actinomycete strain (Streptoalloteichus sp. ATCC 53650) [1]. It belongs to the nine-membered enediyne subclass, featuring an ansa-bridged macrocyclic core bearing two unusual 2-deoxysugar moieties (L-mycarose and L-kedarosamine) and a 2-hydroxynaphthoyl DNA-binding motif [2]. The free chromophore is highly unstable, decomposing within 1–2 hours at room temperature once separated from its stabilizing apoprotein, even in aprotic solvents [3]. Its mechanism involves thiol-dependent Bergman cycloaromatization to generate a p-benzyne diradical that abstracts hydrogen atoms from the DNA backbone, producing sequence-selective single-strand breaks [1].

Why In-Class Enediyne Antibiotics Cannot Substitute for Kedarcidin Chromophore in Research Applications


Despite sharing a nine-membered enediyne warhead and Bergman cycloaromatization chemistry with analogs such as neocarzinostatin chromophore, C-1027 chromophore, and maduropeptin chromophore, kedarcidin chromophore exhibits a unique combination of DNA recognition sequence, activation chemistry, and proteolytic specificity that precludes simple substitution [1]. It recognizes TCCTN-mer sequences similarly to calicheamicin γ1I—a ten-membered enediyne with a fundamentally different architecture—yet its cleavage product pattern (single-strand breaks requiring thiol activation) differs from both calicheamicin (predominantly double-strand) and C-1027 (thiol-independent double-strand breaks) [2]. Furthermore, the kedarcidin chromoprotein complex generates a unique histone H1 proteolytic fragment signature distinct from maduropeptin and neocarzinostatin, indicating that the holoprotein's biological fingerprint cannot be replicated by mixing alternative chromophores with heterologous apoproteins [3]. These multi-dimensional points of differentiation mean that procurement decisions must be guided by the specific experimental endpoint—DNA sequence targeting, cleavage strand preference, or chromatin disruption mechanism—rather than generic enediyne class membership.

Kedarcidin Chromophore (CAS 143591-04-2): Quantitative Differentiation Evidence Against Closest Analogs


DNA Sequence Specificity: Shared TCCTN-mer Preference with Calicheamicin γ1I Despite Fundamentally Different Scaffolds

Kedarcidin chromophore recognizes and cleaves DNA preferentially at TCCTN-mer sites, a sequence preference shared with the ten-membered enediyne calicheamicin γ1I but achieved through a structurally unrelated nine-membered ansa-bridged scaffold [2]. This contrasts with the structurally related neocarzinostatin chromophore, which targets different sequences via an intercalation-mediated mechanism at GN1 steps [1]. The convergence of recognition specificity between kedarcidin and calicheamicin, despite their divergent core architectures, demonstrates that the 2-hydroxynaphthoyl moiety and overall tertiary structure of kedarcidin produce a DNA-binding mode mechanistically distinct from other nine-membered enediynes [2].

DNA cleavage sequence selectivity enediyne calicheamicin neocarzinostatin

Cytotoxic Potency in HCT116 Colon Carcinoma: 1,000-Fold Differentiation from Esperamicin A1

In the HCT116 human colon carcinoma cell line, kedarcidin chromophore exhibits an IC50 of 1 nM [1]. By contrast, esperamicin A1—a ten-membered enediyne—shows an IC50 of 1.0 × 10⁻¹² M (1 pM) against the same cell line, representing a 1,000-fold greater potency . This places kedarcidin in a distinct potency tier among enediyne chromophores, being substantially less cytotoxic than the picomolar-range esperamicin/calicheamicin class yet more potent than many anthraquinone-fused enediynes such as dynemicin A, which exhibits IC50 values in the micromolar range [2]. The 1 nM potency of kedarcidin is notable because it is achieved via single-strand rather than double-strand break chemistry, suggesting a different cell-killing kinetic profile.

cytotoxicity IC50 HCT116 cancer cell line potency ranking

Thiol-Dependent Activation: A Key Differentiator from the Thiol-Independent C-1027 Chromophore

Kedarcidin chromophore strictly requires thiol reducing agents (e.g., dithiothreitol) and molecular oxygen for DNA cleavage activity, consistent with the classical enediyne activation pathway shared by neocarzinostatin, calicheamicin, and esperamicin [1]. In direct contrast, C-1027 chromophore—another nine-membered enediyne—induces sequence-specific double-strand DNA breaks even in the complete absence of thiols or exogenous reductants [2]. This fundamental mechanistic divergence means that under identical non-reducing assay conditions, kedarcidin is inert while C-1027 remains fully active, a critical consideration for experimental protocols where reducing agents may interfere with redox-sensitive cellular pathways or in vivo models where thiol availability is limited.

thiol activation DNA cleavage mechanism C-1027 reducing agent enediyne trigger

Chromophore Instability: Decomposition Within 1–2 Hours at Ambient Temperature Without Apoprotein

The isolated kedarcidin chromophore decomposes within 1–2 hours at room temperature once separated from its non-covalently bound apoprotein, even in aprotic solvents [1]. This extreme lability is a direct consequence of the strained nine-membered enediyne core, which is kinetically stabilized in nature only through association with the highly acidic 114-residue apoprotein [2]. By comparison, the ten-membered enediyne calicheamicin γ1I exhibits greater intrinsic stability due to reduced ring strain, while the C-1027 chromophore, though also nine-membered, derives stability from its distinct apoprotein binding pocket [3]. The practical consequence is that kedarcidin chromophore procurement must include consideration of cold-chain logistics and immediate reconstitution protocols, whereas calicheamicin-based reagents (e.g., antibody-drug conjugate payloads) permit more flexible handling.

stability half-life apoprotein chromoprotein complex handling requirements

Unique Histone H1 Proteolytic Signature: Kedarcidin Chromoprotein vs. Maduropeptin and Neocarzinostatin

The kedarcidin chromoprotein (holoprotein) generates a unique set of histone H1 cleavage fragments that is distinct from those produced by maduropeptin and neocarzinostatin chromoproteins when incubated with a 24-amino-acid model peptide representing a basic region of histone H1 [1]. Electrospray LC/MS analysis revealed that each chromoprotein cleaves the peptide at selected backbone amide bonds, and these cleavage sites vary according to the specific chromoprotein used, with kedarcidin producing a fragment pattern not replicated by either comparator [1]. Furthermore, the kedarcidin apoprotein alone exhibits less cleavage specificity than the intact chromoprotein complex, indicating that the chromophore contributes to the proteolytic targeting mechanism [1]. This dual DNA-cleaving and sequence-selective proteolytic functionality is unique to the enediyne chromoprotein class and differs quantitatively among its members.

proteolytic specificity histone H1 chromoprotein maduropeptin neocarzinostatin

Kedarcidin Chromophore (CAS 143591-04-2): Evidence-Backed Application Scenarios for Research and Industrial Use


Mechanistic Studies of Sequence-Specific Single-Strand DNA Break Signaling and Repair

Kedarcidin chromophore's well-characterized TCCTN-mer sequence preference and exclusive single-strand break chemistry (thiol-dependent) make it an ideal tool for dissecting cellular responses to defined single-strand DNA damage at predictable genomic loci [1]. Unlike C-1027, which introduces double-strand breaks without thiol activation, kedarcidin allows conditional, thiol-triggered damage initiation, enabling temporal control of DNA damage induction. Its 1 nM IC50 on HCT116 cells provides a workable potency window for dose-response studies of DNA repair pathway activation (e.g., PARP, XRCC1, APE1) without the immediate cytotoxicity of picomolar-range agents like esperamicin A1 [2].

Chromatin-Targeted Drug Delivery Research Exploiting Dual DNA-Cleaving and Histone-Specific Proteolytic Activities

The intact kedarcidin chromoprotein uniquely combines sequence-specific DNA cleavage with selective histone H1 proteolysis, generating a proteolytic fragment pattern distinct from maduropeptin and neocarzinostatin [1]. This dual functionality is directly relevant to research on chromatin structure disruption as an anticancer strategy. The kedarcidin apoprotein's histone H1 targeting, coupled with the chromophore's TCCTN-mer DNA recognition, provides a spatially coordinated attack on chromatin that is not replicated by any single-function enediyne or protease agent [1]. Researchers investigating epigenetic drug delivery or chromatin remodeling should prioritize kedarcidin chromoprotein over individual chromophore-only or apoprotein-only preparations.

Total Synthesis Benchmarking and Novel Enediyne Analog Development

The kedarcidin chromophore's unprecedented synthetic complexity—requiring 24 steps (longest linear sequence) with an overall yield of ~0.1% in the first-generation total synthesis, later improved to a 17-step convergent route from gram-scale intermediates—establishes it as a premier target for evaluating new synthetic methodologies in strained macrocycle construction [1][2]. Its extreme instability (1–2 h ambient half-life) demands innovative late-stage ring-closure strategies, making it an ideal benchmark for academic and industrial synthetic chemistry groups developing atropselective macrocyclizations, α-selective 2-deoxyglycosylations, and Ce(III)-mediated enediyne cyclizations [2]. The availability of synthetic material via published routes enables structure-activity relationship (SAR) studies of the ansa-bridge, sugar appendages, and naphthoate DNA-binding domain that are not possible with natural isolate alone.

Enediyne Prodrug Design and Triggered-Release Systems

Kedarcidin chromophore's absolute dependence on thiol reducing agents for activation, combined with its sequence-specific DNA targeting, provides a well-defined chemical trigger for prodrug design studies [1]. Unlike calicheamicin, which has been extensively used in antibody-drug conjugates (ADCs) such as gemtuzumab ozogamicin, kedarcidin's distinct activation chemistry and single-strand break mechanism offer an alternative payload with potentially different resistance profiles and therapeutic windows [2]. Its instability outside the chromoprotein complex further motivates research into synthetic apoprotein mimetics or nanoparticle encapsulation strategies, areas where direct comparison with the more stable calicheamicin payload provides clear differentiation for intellectual property and product development positioning.

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